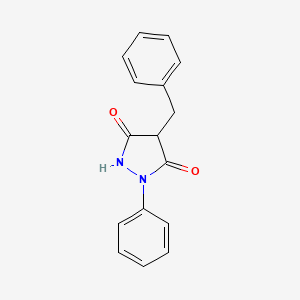

4-Benzyl-1-phenyl-3,5-pyrazolidinedione

CAS No.: 54505-60-1

Cat. No.: VC20329040

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54505-60-1 |

|---|---|

| Molecular Formula | C16H14N2O2 |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | 4-benzyl-1-phenylpyrazolidine-3,5-dione |

| Standard InChI | InChI=1S/C16H14N2O2/c19-15-14(11-12-7-3-1-4-8-12)16(20)18(17-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,19) |

| Standard InChI Key | WBCMDBXBMDROSN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2C(=O)NN(C2=O)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

The compound features a pyrazolidinedione backbone (C₃H₄N₂O₂) with substituents at positions 1 and 4:

-

Position 1: Phenyl group (C₆H₅)

-

Position 4: Benzyl group (C₆H₅CH₂)

Molecular Formula: C₁₆H₁₄N₂O₂

Molecular Weight: 266.30 g/mol

IUPAC Name: 4-Benzyl-1-phenylpyrazolidine-3,5-dione

The planar structure of the pyrazolidinedione core allows for conjugation, influencing its reactivity and physical properties .

Synthetic Routes

Cyclization of Hydrazine Derivatives

A common method for synthesizing pyrazolidinediones involves the cyclization of hydrazine derivatives with diketones or β-keto esters. For example:

-

Condensation: Phenylhydrazine reacts with a benzyl-substituted β-keto ester (e.g., ethyl benzylacetoacetate) in acidic methanol .

-

Cyclization: The intermediate undergoes intramolecular cyclization under reflux conditions, forming the pyrazolidinedione ring .

Representative Reaction:

Optimization: Adjusting pH to 5.0–6.5 enhances reaction efficiency, yielding up to 85% purity .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 110–125°C (extrapolated) | |

| Boiling Point | 560°C (predicted) | |

| Density | 1.29 g/cm³ | |

| Solubility | Slightly soluble in chloroform | |

| LogP (Partition Coeff.) | 2.8 |

The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents like ethyl acetate .

Chemical Reactivity

Oxidation and Reduction

-

Oxidation: Reacts with peracids (e.g., mCPBA) to form epoxides or hydroxylated derivatives .

-

Reduction: Sodium borohydride reduces the ketone groups to secondary alcohols.

Substitution Reactions

-

Azo Coupling: Aryldiazonium salts substitute at position 4, forming arylazo derivatives.

-

Alkylation: Benzyl halides introduce additional alkyl groups under basic conditions .

Biological and Pharmacological Activities

Antimicrobial Activity

Pyrazolidinediones with lipophilic substituents exhibit broad-spectrum antibacterial effects. Key findings:

-

Gram-Positive Bacteria: MIC values of 80–110 nM against Staphylococcus aureus .

-

Mechanism: Disruption of bacterial cell membrane integrity .

Platelet Aggregation Inhibition

Derivatives with bulky substituents (e.g., benzyl) antagonize adenosine diphosphate (ADP) receptors, preventing thrombus formation .

Applications and Future Directions

Pharmaceutical Development

-

Lead Compound: Optimized derivatives are under investigation for treating thrombocytopenia and metabolic disorders .

-

Drug Delivery: Encapsulation in liposomes improves bioavailability .

Material Science

Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume